molecular formula C8H5NO3 B1329738 2H-1,4-Benzoxazine-2,3(4H)-dione CAS No. 3597-63-5

2H-1,4-Benzoxazine-2,3(4H)-dione

Cat. No. B1329738
CAS RN: 3597-63-5
M. Wt: 163.13 g/mol
InChI Key: MNDKNFRJYMSGTH-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazine-2,3(4H)-dione is a heterocyclic compound that belongs to the class of benzoxazines. It is an intermediate in the biosynthesis of cyclic hydroxamic acids in maize and has been identified as a precursor to DIMBOA, an important defensive compound in plants . The compound has also been studied for its potential in synthesizing various derivatives with antimicrobial and antioxidant activities .

Synthesis Analysis

The synthesis of 2H-1,4-Benzoxazine-2,3(4H)-dione derivatives has been achieved through various methods. One-pot synthesis of azo-linked derivatives has been reported using CuO@RHA/MCM-41 nanocomposite as a catalyst, which offers advantages such as mild conditions and excellent yields . Tandem palladium-catalyzed oxidative aminocarbonylation-cyclization has been used to synthesize 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, showing significant stereoselectivity . A general method for synthesizing functionalized 4H-1,2-benzoxazine derivatives has been described, which can be used as precursors for oxygen-functionalized aromatic compounds . Additionally, a facile one-step synthesis from heterocyclic anhydrides has been reported, which also evaluates the antioxidant and antimicrobial activities of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of 2H-1,4-Benzoxazine-2,3(4H)-dione derivatives has been confirmed through various spectroscopic techniques such as 1H, 13C NMR, and FTIR, as well as elemental analyses . The configuration around the double bond of major stereoisomers has been established by X-ray diffraction analysis .

Chemical Reactions Analysis

2H-1,4-Benzoxazine-2,3(4H)-dione and its derivatives undergo various chemical reactions. They can react with primary amines to form α-ureido-carboxamides, with the elimination of salicylaldehyde and Schiff base . The thermal decomposition of these compounds has been studied, showing initial loss of carbon dioxide and the formation of highly condensed structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2H-1,4-Benzoxazine-2,3(4H)-dione have been studied, including the standard molar enthalpy of formation and sublimation . The antimycobacterial activity of derivatives has been evaluated against various strains of mycobacterium, and structure-activity relationships have been established using the Free-Wilson method . The solubility of these compounds in water is generally low, which can be a disadvantage for their antimycobacterial activity .

Scientific Research Applications

Thermochemical Studies

The thermochemical properties of 2H-1,4-Benzoxazine-2,3(4H)-dione have been extensively studied. Matos et al. (2006) conducted a calorimetric and computational study to determine the standard molar enthalpy of formation in the gas phase of 2H-1,4-benzoxazin-3(4H)-one. Their findings were significant for understanding the stability and reactivity of this compound (Matos et al., 2006).

Role in Plant Defense and Bioactivity

Compounds of the 2H-1,4-Benzoxazine-2,3(4H)-dione class play a crucial role in plant defense mechanisms. Macias et al. (2009) explored the bioactivity and ecological role of these compounds, emphasizing their phytotoxic, antifungal, antimicrobial, and antifeedant effects. They also discussed the potential application of these compounds in natural herbicide models (Macias et al., 2009).

Chemical Synthesis and Reactivity

The synthesis and reactivity of 2H-1,4-Benzoxazine-2,3(4H)-dione derivatives have been a subject of research for many years. Crum and Franks (1965) described the preparation and spectral analysis of various derivatives of 2H-1,3-benzoxazine-2,4(3H)-dione (Crum & Franks, 1965). Additionally, Kamel and Abdou (2007) studied the reactivity of benzoxazinones with resonance-stabilized phosphorus ylides, contributing to the field of heterocyclic synthesis (Kamel & Abdou, 2007).

Antioxidant and Antimicrobial Activities

The potential of 2H-1,4-Benzoxazine-2,3(4H)-dione derivatives in pharmaceutical applications, particularly their antioxidant and antimicrobial activities, has been explored. Sarmiento-Sánchez et al. (2014) synthesized various derivatives and evaluated their antimicrobial activity against human pathogens, as well as their antioxidant capacity (Sarmiento-Sánchez et al., 2014).

Analytical Methodologies and Ecotoxicologic Effects

Macias et al. (2006) also highlighted the improvement in analytical methodologies for studying benzoxazinones and their derivatives. They discussed the ecotoxicologic effects, toxicity on target and non-target organisms, and degradation kinetics of these compounds, providing a comprehensive view of their ecological impact (Macias et al., 2006).

Safety And Hazards

2H-1,4-Benzoxazine-2,3(4H)-dione is classified as an irritant .

properties

IUPAC Name

4H-1,4-benzoxazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-7-8(11)12-6-4-2-1-3-5(6)9-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDKNFRJYMSGTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10189517
Record name 2H-1,4-Benzoxazine-2,3(4H)-dione
Source EPA DSSTox
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Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1,4-Benzoxazine-2,3(4H)-dione

CAS RN

3597-63-5
Record name 1,4-Benzoxazine-2,3-dione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,4-Benzoxazine-2,3(4H)-dione
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Record name 2H-1,4-Benzoxazine-2,3(4H)-dione
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Record name 2H-1,4-benzoxazine-2,3(4H)-dione
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Synthesis routes and methods I

Procedure details

103 parts of isatin are introduced slowly into a solution of 190 parts of potassium peroxydisulfate in 1,300 parts of 90% strength sulfuric acid at from 0° C. to 10° C. The mixture is then stirred for 10-20 minutes, after which it is poured onto ice. The product is filtered off and dried, giving 110 parts of 2,3-dioxo-1,4-benzoxazine, of melting point 285° C. (with decomposition).
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Synthesis routes and methods II

Procedure details

Ortho-aminophenol (21.8 g) in 200 ml of ortho-dichlorobenzene was added as a slurry to 18.3 ml oxalyl dichloride (1.05 mol eq) in 150 ml ortho-dichlorobenzene at about 100° C. with stirring. After the addition (about 30 min.), the reaction mixture was heated to about 70° C. and then kept at this temperature for approximately 1.5 hours. The reaction mixture was then cooled, filtered and the solid product, 4H-1,4-benzoxazin-2,3-dione was washed with ether to give 27 g., m.p. 265°-268° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AI Kobelev, EE Stepanova, MV Dmitriev… - Russian Journal of …, 2019 - Springer
3-Acylpyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones reacted with thiocarbonohydrazide to give mixtures of 4-amino-6-(acylmethyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-ones …
Number of citations: 3 link.springer.com
M Smist, H Kwiecien - Current Organic Synthesis, 2014 - ingentaconnect.com
Aryl-fused 1,4-oxazine derivatives have been recently studied with growing interest due to their pesticidal, especially antifeedant and antifungal, as well as pharmacological activities. …
Number of citations: 21 www.ingentaconnect.com
B Kuzu, O Sari, SS Erdem, O Algul… - ChemistrySelect, 2021 - Wiley Online Library
In this study, Mitsunobu reagent, DEAD (diethyl azodicarboxylate) and PPh 3 , and ethyl‐oxalamide derivatives of 2‐aminophenol were reacted under mild reaction conditions. As a …
E Tauer, KH Grellmann, E Kaufmann… - Chemische …, 1986 - Wiley Online Library
It has been shown by X‐ray analysis that the condensation product of 2‐aminophenol and glyoxal is 5a,6,11a,12‐tetrahydro[1,4]benzoxazino[3,2‐b][1,4]benzoxazine (5) and not, as …
MZ DeLong - 2022 - search.proquest.com
Benzoxazolone is a heterocyclic aromatic molecule whose structure can be found in a wide range of biologically active molecules including but not limited to antibacterial, anticancer, …
Number of citations: 2 search.proquest.com
E Abele, R Abele, E Lukevics - Chemistry of heterocyclic compounds, 2009 - Springer
Data on methods for the production of and on the structure of pyridazine, pyrimidine, pyrazine, triazine, oxazine, thiazine, oxadiazine, and thiadiazine aldoximes, ketoximes, and …
Number of citations: 15 link.springer.com

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